![molecular formula C15H12ClFO2 B14202674 [(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol CAS No. 855251-10-4](/img/structure/B14202674.png)
[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol is a chiral epoxide compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and an oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2-chlorophenyl)-(4-fluorophenyl)methanol with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of [(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modification of enzyme activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol can be compared with other epoxide compounds, such as:
Epoxiconazole: A fungicide with a similar oxirane ring structure but different substituents.
Styrene oxide: A simpler epoxide with a phenyl group, used in polymer chemistry.
Propylene oxide: A small epoxide used in the production of polyurethane foams.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
855251-10-4 |
|---|---|
Molekularformel |
C15H12ClFO2 |
Molekulargewicht |
278.70 g/mol |
IUPAC-Name |
[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C15H12ClFO2/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14,18H,9H2/t14-,15-/m0/s1 |
InChI-Schlüssel |
UIDGXRLUAXSGDA-GJZGRUSLSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H]2[C@](O2)(CO)C3=CC=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C(O2)(CO)C3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


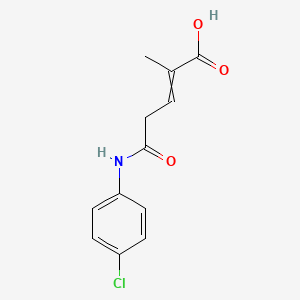
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
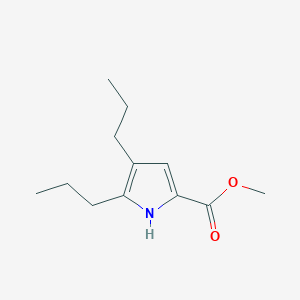
![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
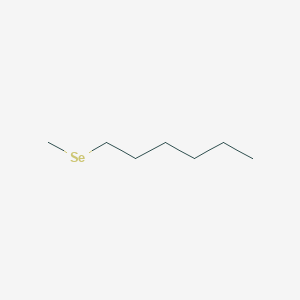
![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
![Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol](/img/structure/B14202626.png)
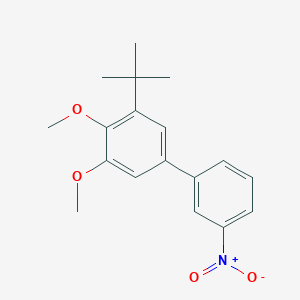
![2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene](/img/structure/B14202631.png)
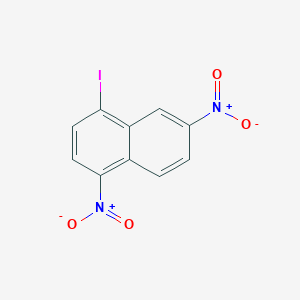
![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)

